molecular formula C13H13NO2 B14639753 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone CAS No. 53427-77-3

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone

Cat. No.: B14639753
CAS No.: 53427-77-3
M. Wt: 215.25 g/mol
InChI Key: XMDITNSOBKTMIO-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone is an organic compound that belongs to the class of pyridones Pyridones are heterocyclic compounds containing a pyridine ring with a ketone group This specific compound is characterized by a methyl group at the 5th position, a methoxylphenyl group at the 1st position, and a pyridone core structure

Preparation Methods

The synthesis of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridone ring. The reaction conditions typically include:

    Reagents: 4-methoxybenzaldehyde, methyl acetoacetate, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-pyridone: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.

    5-methyl-2-pyridone: Lacks the methoxylphenyl group, resulting in different chemical properties and applications.

    4-methoxyphenyl-2-pyridone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53427-77-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyridin-2-one

InChI

InChI=1S/C13H13NO2/c1-10-3-8-13(15)14(9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3

InChI Key

XMDITNSOBKTMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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